molecular formula C25H38BNO7 B13724780 tert-Butyl 4-((2-(methoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate

tert-Butyl 4-((2-(methoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate

Cat. No.: B13724780
M. Wt: 475.4 g/mol
InChI Key: GYCCISNQHDBNPE-UHFFFAOYSA-N
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Description

tert-Butyl 4-((2-(methoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring, a boronate ester, and a tert-butyl ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((2-(methoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

    Introduction of the boronate ester: The boronate ester group can be introduced via a Suzuki coupling reaction, using appropriate boronic acid or ester reagents.

    Esterification: The tert-butyl ester group can be introduced through esterification reactions, often using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the boronate ester group.

    Reduction: Reduction reactions could target the ester groups, converting them to alcohols.

    Substitution: The aromatic ring and the piperidine ring may undergo various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while reduction could yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activity, including as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry

In industry, this compound might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-((2-(methoxycarbonyl)-4-phenoxy)methyl)piperidine-1-carboxylate: Lacks the boronate ester group.

    tert-Butyl 4-((2-(methoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyrrolidine-1-carboxylate: Features a pyrrolidine ring instead of a piperidine ring.

Uniqueness

The presence of the boronate ester group in tert-Butyl 4-((2-(methoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate makes it unique compared to similar compounds. This group can participate in unique chemical reactions, such as Suzuki coupling, which is valuable in organic synthesis.

Properties

Molecular Formula

C25H38BNO7

Molecular Weight

475.4 g/mol

IUPAC Name

tert-butyl 4-[[2-methoxycarbonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C25H38BNO7/c1-23(2,3)32-22(29)27-13-11-17(12-14-27)16-31-20-10-9-18(15-19(20)21(28)30-8)26-33-24(4,5)25(6,7)34-26/h9-10,15,17H,11-14,16H2,1-8H3

InChI Key

GYCCISNQHDBNPE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3CCN(CC3)C(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

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